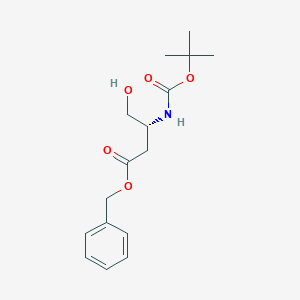
Boc-D-aspartinol 4-Benzyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-aspartinol 4-Benzyl Ester typically involves the protection of the amino group of D-aspartic acid with a tert-butoxycarbonyl (Boc) group and the esterification of the carboxyl group with a benzyl group . One common method involves the following steps :
Protection of the Amino Group: The amino group of D-aspartic acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as N-methylmorpholine.
Esterification: The carboxyl group is esterified with benzyl alcohol using a coupling reagent like isobutyl chloroformate.
Reduction: The resulting compound is reduced using sodium borohydride to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
Boc-D-aspartinol 4-Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Trifluoroacetic acid is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
科学研究应用
Scientific Research Applications
-
Organic Synthesis:
- Boc-D-aspartinol 4-benzyl ester is primarily utilized as an intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that lead to the development of novel pharmaceuticals and biologically active molecules .
- The compound's ability to undergo deprotection reactions makes it valuable in peptide synthesis, particularly for creating aspartate-containing peptides which are important in drug design .
-
Pharmaceutical Development:
- Research has indicated that derivatives of Boc-D-aspartinol can exhibit significant biological activities, including potential anti-cancer properties. Studies have focused on the synthesis of hybrid compounds that incorporate Boc-D-aspartinol derivatives to enhance therapeutic efficacy against specific cancer targets .
- The compound can also serve as a building block for the development of inhibitors targeting cellular pathways involved in apoptosis, which is crucial for cancer treatment strategies .
- Biological Studies:
Case Study 1: Synthesis of Aspartate Derivatives
A recent study explored the synthesis of novel aspartate derivatives using this compound as a starting material. The research demonstrated how modifications to the benzyl group could enhance solubility and bioavailability of the resulting compounds, making them more effective as therapeutic agents .
Case Study 2: Anti-Cancer Activity
Another significant study investigated the anti-cancer properties of compounds derived from this compound. Researchers synthesized a series of benzyl esters and evaluated their cytotoxic effects on various cancer cell lines. Results indicated that specific derivatives exhibited potent activity against breast cancer cells, highlighting the potential for developing new cancer therapies based on this compound .
作用机制
The mechanism of action of Boc-D-aspartinol 4-Benzyl Ester involves its role as a protected amino acid derivative. The Boc protecting group prevents unwanted reactions at the amino group during synthesis, allowing for selective reactions at other functional groups. The benzyl ester group can be selectively removed under mild conditions, providing a versatile intermediate for further chemical transformations .
相似化合物的比较
Similar Compounds
Boc-D-aspartic acid 4-benzyl ester: Similar in structure but lacks the hydroxyl group present in Boc-D-aspartinol 4-Benzyl Ester.
Boc-L-aspartic acid 4-benzyl ester: The L-isomer of Boc-D-aspartic acid 4-benzyl ester, differing in the stereochemistry of the amino acid.
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the benzyl ester group, which provide versatility in synthetic applications. Its hydroxyl group allows for additional functionalization, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
benzyl (3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(10-18)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGSFNZVTUGZCK-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1=CC=CC=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













